molecular formula C23H26O11 B3028583 1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one CAS No. 229971-57-7

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one

Cat. No.: B3028583
CAS No.: 229971-57-7
M. Wt: 478.4 g/mol
InChI Key: XBAOUURGPFGYBL-UHFFFAOYSA-N
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Description

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one is a complex organic compound characterized by multiple hydroxyl groups and a unique pyrano[2,3-b][1,4]dioxin structure

Scientific Research Applications

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Future Directions

: Xie, T., Zhou, X., Wang, S., Lu, Y., Zhu, H., Kang, A., Deng, H., Xu, J., Shen, C., Di, L., & Shan, J. (2016). Development and application of a comprehensive lipidomic analysis to investigate Tripterygium wilfordii-induced liver injury. Analytical and Bioanalytical Chemistry, 408(16), 4341–4355. Link : Lipids comprise a large number of chemically distinct molecular species, playing fundamental roles in maintaining various physiological functions. Many reports have documented lipid structures, classification, metabolism networks, physiological functions, and analytical methods, and the lipids studied have included diacylglycerols (DGs), triacylglycerols (TGs), glycerophosphoethanolamines (PEs), glycerophosphocholines (PCs), glycerophosphoserines (PSs), glycerophosphoglycerols (PGs), glycerophosphoinositols (PIs), cardiolipins (CLs), ceramides (Cers), sphingomyelin (SMs), ether-phospholipids, free fatty acids (FAs), oxylipins, and related derivatives. Alterations in lipid metabolism are associated with many disorders, such as diabetes mellitus, cardiovascular disease, pneumonia respiratory disease, viral infections, and neurological diseases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[2,3-b][1,4]dioxin structure, followed by the introduction of the dihydroxyphenyl groups through electrophilic aromatic substitution reactions. The hydroxyl groups are then introduced via selective hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and reagents are carefully selected to optimize the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. These interactions can modulate cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone: Similar structure but lacks the pyrano[2,3-b][1,4]dioxin moiety.

    1-(3,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-1-one: Similar structure but lacks the hydroxymethyl group and the pyrano[2,3-b][1,4]dioxin moiety.

Uniqueness

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one is unique due to its complex structure, which includes multiple hydroxyl groups and a pyrano[2,3-b][1,4]dioxin moiety

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAOUURGPFGYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one
Reactant of Route 2
1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one
Reactant of Route 3
1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one
Reactant of Route 4
1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one
Reactant of Route 5
1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one
Reactant of Route 6
1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one

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